1,3,5-Trichlorobenzene-d3

Description

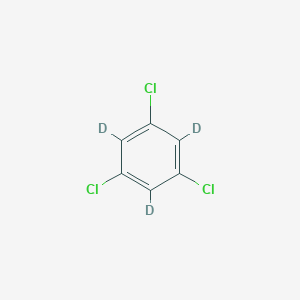

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2,4,6-trideuteriobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEFYDZQGKAQCN-CBYSEHNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483757 | |

| Record name | 1,3,5-Trichlorobenzene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-60-3 | |

| Record name | 1,3,5-Trichlorobenzene-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1198-60-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Trichlorobenzene-d3: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,3,5-Trichlorobenzene-d3 (TCB-d3), a deuterated analogue of 1,3,5-Trichlorobenzene. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the core chemical properties, spectroscopic characteristics, synthesis, and key applications of this stable isotope-labeled compound. The insights provided herein are grounded in established scientific principles and aim to facilitate a deeper understanding and effective utilization of TCB-d3 in a laboratory setting.

Introduction: The Significance of Deuterium Labeling in 1,3,5-Trichlorobenzene

1,3,5-Trichlorobenzene is a significant organochlorine compound, notable for its symmetrical structure. Its deuterated form, this compound, in which the three hydrogen atoms on the aromatic ring are replaced with deuterium, is of particular importance in analytical and research chemistry. The substitution with deuterium, a stable, non-radioactive isotope of hydrogen, imparts a greater molecular weight (a mass shift of M+3) which makes it an ideal internal standard for quantitative analysis using mass spectrometry. This isotopic labeling provides a distinct mass signature that allows for precise differentiation from its unlabeled counterpart, crucial for applications in environmental monitoring and pharmacokinetic studies.[1]

Physicochemical and Spectroscopic Properties

The introduction of deuterium atoms into the 1,3,5-trichlorobenzene molecule results in subtle but significant changes to its physical and spectroscopic properties.

Core Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, storage, and application in experimental designs.

| Property | Value | Source(s) |

| Molecular Formula | C₆D₃Cl₃ | [2] |

| Molecular Weight | 184.47 g/mol | [2] |

| CAS Number | 1198-60-3 | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 56-60 °C (lit.) | |

| Boiling Point | 208 °C (lit.) | |

| Flash Point | 127 °C (260.6 °F) | |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

Spectroscopic Profile: A Comparative Analysis

The primary utility of this compound stems from its unique spectroscopic signature compared to the unlabeled compound.

In ¹H NMR spectroscopy, the protons in unlabeled 1,3,5-trichlorobenzene exhibit a singlet due to their chemical equivalence.[5] For the deuterated analogue, the absence of these protons results in a significantly diminished or absent signal in the aromatic region of the ¹H NMR spectrum, confirming successful deuteration. Conversely, a ²H (Deuterium) NMR spectrum would show a signal corresponding to the deuterium atoms. The isotopic purity can be assessed by the residual proton signal in the ¹H NMR spectrum.[4]

Mass spectrometry is a cornerstone technique for applications involving TCB-d3. The deuterated compound has a molecular weight approximately 3 units greater than its non-deuterated counterpart (181.45 g/mol ).[6] This mass difference provides a clear and unambiguous signal for its use as an internal standard in quantitative MS-based methods, such as GC-MS or LC-MS, for the detection of unlabeled 1,3,5-trichlorobenzene in various matrices.[1]

In the IR spectrum of unlabeled 1,3,5-trichlorobenzene, characteristic C-H stretching vibrations of the aromatic ring are observed around 3080 cm⁻¹. Due to the heavier mass of deuterium, the C-D stretching vibrations in this compound are expected to appear at a lower frequency, typically in the range of 2200-2300 cm⁻¹. This predictable shift in the vibrational frequency serves as a reliable indicator of deuterium incorporation. The C-Cl stretching and C=C aromatic ring stretching vibrations are less affected by deuteration and are expected around 890 cm⁻¹ and 1585 cm⁻¹ respectively.

Synthesis and Purification

The synthesis of this compound is not achieved through the direct chlorination of benzene, which favors the formation of other isomers.[7] A common and effective laboratory-scale synthesis for the unlabeled compound, which can be adapted for the deuterated analogue, involves the Sandmeyer reaction starting from 3,5-dichloroaniline.[7] An alternative route involves the diazotization of 2,4,6-trichloroaniline.

For the synthesis of the deuterated compound, a plausible pathway would involve the use of deuterated starting materials. A conceptual workflow for the synthesis of this compound is illustrated in the following diagram:

Caption: Conceptual workflow for the synthesis of this compound.

The purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, to yield a high-purity crystalline solid. The purity is then confirmed using analytical techniques like NMR and mass spectrometry.

Core Applications in Research and Development

The primary application of this compound lies in its use as an internal standard for the quantification of 1,3,5-trichlorobenzene and other related priority pollutants in environmental samples.[1] Its utility extends to various research areas:

-

Environmental Analysis: Used to spike environmental samples (e.g., water, soil) to accurately determine the concentration of the unlabeled analyte, compensating for sample loss during extraction and analysis.

-

Toxicology and Metabolism Studies: Employed as a tracer in studies investigating the metabolic fate of 1,3,5-trichlorobenzene in biological systems.

-

Physical Organic Chemistry: Utilized in studies of reaction mechanisms where the kinetic isotope effect can provide insights into bond-breaking steps.

Safety, Handling, and Storage

This compound, similar to its non-deuterated counterpart, is classified as a hazardous substance and should be handled with appropriate safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[8][9] It is also considered harmful to aquatic life with long-lasting effects.[9] The following GHS hazard classifications apply:

-

Acute Toxicity, Oral (Category 4)

-

Aquatic Chronic (Category 2)

When handling this compound, the use of personal protective equipment is mandatory. This includes:

-

Eye Protection: Safety glasses with side-shields or goggles.[9]

-

Hand Protection: Chemical-resistant gloves.[9]

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.[10]

-

Skin and Body Protection: A lab coat or protective suit.[11]

Storage and Disposal

This compound should be stored at room temperature away from light and moisture in a tightly sealed container.[1] Disposal of this chemical must be in accordance with local, state, and federal regulations, typically through a licensed disposal company.[12]

Conclusion

This compound is a valuable tool for the scientific community, particularly in the fields of analytical and environmental chemistry. Its well-defined physicochemical properties and distinct spectroscopic signature, a direct result of deuterium labeling, make it an excellent internal standard for quantitative analysis. A thorough understanding of its synthesis, handling, and applications, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

This compound. (n.d.). ARMAR Isotopes. Retrieved from [Link]

- Singh, H., et al. (n.d.). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB)

-

1,3,5-Trichlorobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 1,3,5-trichlorobenzene. (n.d.). PrepChem.com. Retrieved from [Link]

- Fact sheet: 1,3,5-trichlorobenzene. (n.d.). Government of Canada.

-

1,3,5-Trichlorobenzene. (n.d.). Wikipedia. Retrieved from [Link]

-

ICSC 0344 - 1,3,5-TRICHLOROBENZENE. (n.d.). Inchem.org. Retrieved from [Link]

-

Benzene, 1,3,5-trichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1,3,5-trichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Benzene, 1,3,5-trichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

Benzene, 1,3,5-trichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

- PROCESS FOR PREPARING 1,3,5-TRICHLOROBENZENE. (n.d.). Google Patents.

-

This compound. (n.d.). ESSLAB. Retrieved from [Link]

-

1,3,5-Trichlorobenzene D3. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98 Atom % D 1 pack = 1g Bottle [cymitquimica.com]

- 4. This compound | ZEOTOPE [zeotope.com]

- 5. 1,3,5-Trichlorobenzene(108-70-3) 1H NMR spectrum [chemicalbook.com]

- 6. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 7. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 8. This compound | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. armar-europa.de [armar-europa.de]

- 10. ICSC 0344 - 1,3,5-TRICHLOROBENZENE [inchem.org]

- 11. hpc-standards.com [hpc-standards.com]

- 12. hpc-standards.com [hpc-standards.com]

The Definitive Guide to 1,3,5-Trichlorobenzene-d3 (CAS: 1198-60-3): Principles and Applications in High-Sensitivity Analysis

Abstract

This technical guide provides a comprehensive overview of 1,3,5-Trichlorobenzene-d3 (TCB-d3), a deuterated stable isotope-labeled internal standard essential for high-accuracy quantitative analysis. Designed for researchers, analytical chemists, and toxicologists, this document delves into the physicochemical properties, synthesis, and core applications of TCB-d3, with a primary focus on its role in isotope dilution mass spectrometry for environmental monitoring and metabolism studies. We will explore the theoretical underpinnings that make TCB-d3 an exemplary internal standard, provide detailed analytical protocols, and discuss the critical aspects of quality control and safe handling.

Introduction: The Imperative for a Robust Internal Standard

In the realm of quantitative mass spectrometry, achieving precision and accuracy is paramount. Analytical workflows, from sample collection and preparation to chromatographic separation and ionization, are susceptible to variations that can introduce significant error. Matrix effects, in particular, can arbitrarily suppress or enhance the analyte signal, leading to unreliable quantification. The gold standard for mitigating these variables is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as isotope dilution mass spectrometry.

This compound is the deuterated analogue of 1,3,5-trichlorobenzene, a priority environmental pollutant. Because TCB-d3 is chemically identical to the native analyte, it exhibits nearly indistinguishable behavior during every step of the analytical process—extraction, chromatography, and ionization. Any loss or signal fluctuation experienced by the analyte is mirrored proportionally by the SIL-IS. By adding a known quantity of TCB-d3 to a sample and measuring the response ratio of the analyte to the standard, one can calculate the analyte's original concentration with exceptional accuracy. The stability of the deuterium labels on the aromatic ring prevents back-exchange under typical analytical conditions, ensuring the integrity of the standard.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 1198-60-3 | [1] |

| Molecular Formula | C₆D₃Cl₃ | [1] |

| Molecular Weight | 184.47 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 56-60 °C | [3] |

| Boiling Point | 208 °C | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [2][3] |

| Chemical Purity | Typically ≥98% | [1] |

| Solubility | Low in water; soluble in organic solvents like methanol, hexane, and acetone. | [4][5] |

| Storage | Store at room temperature, protected from light and moisture. | [1] |

Safety and Handling:

This compound is classified as harmful and requires careful handling in a laboratory environment.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and is harmful to aquatic life with long-lasting effects.[1][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]

-

Disposal: Dispose of waste materials according to local, regional, and national regulations. Do not allow the product to enter drains.[2]

Synthesis and Isotopic Purity

The synthesis of deuterated aromatic compounds like TCB-d3 is critical for its function as an internal standard. While specific proprietary synthesis methods may vary, a common and effective approach involves a catalyzed hydrogen-deuterium (H/D) exchange reaction.

Conceptually, the unlabeled 1,3,5-trichlorobenzene is subjected to a reaction in the presence of a deuterium source, typically deuterium oxide (D₂O), and a noble metal catalyst, such as palladium or platinum on a carbon support (e.g., Pd/C).[7] The reaction is often performed under an inert atmosphere and may require heating to facilitate the exchange of the three hydrogen atoms on the benzene ring with deuterium atoms from the D₂O.[7]

Caption: Conceptual workflow for the synthesis of this compound.

Isotopic Purity: The quality of a deuterated standard is defined by its isotopic purity—the percentage of molecules that are fully deuterated. This is a critical parameter because the presence of unlabeled (M+0) or partially labeled (M+1, M+2) species in the internal standard can interfere with the quantification of the native analyte, especially at low concentrations. Isotopic purity is typically determined by mass spectrometry, comparing the ion abundances of the deuterated product to any remaining unlabeled material. A high isotopic purity (e.g., >98 atom % D) is essential for a reliable internal standard.

Core Applications in Analytical Chemistry

Gold Standard for Environmental Analysis: Isotope Dilution GC-MS

The primary application of TCB-d3 is as an internal standard for the quantification of 1,3,5-trichlorobenzene and other related semivolatile organic compounds in environmental matrices such as water, soil, and sediment.[1][8] The stability of the C-D bonds on the aromatic ring makes it highly reliable for robust, long-term studies.

The Causality Behind the Method: The choice of a deuterated internal standard is deliberate. It co-elutes very closely with the unlabeled analyte. A slight difference in retention time, known as the chromatographic isotope effect , is often observed, with the deuterated compound typically eluting slightly earlier in both gas and reversed-phase liquid chromatography.[9][10] This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to minor differences in intermolecular interactions with the stationary phase. This near-perfect co-elution ensures that both compounds experience the same matrix effects at the point of ionization, which is the foundational principle of accurate correction.

Caption: General workflow for quantitative analysis using TCB-d3 internal standard.

Detailed Protocol: Quantification of 1,3,5-Trichlorobenzene in Water by GC-MS/MS

This protocol is a synthesized methodology based on principles from EPA methods for semivolatile organic compounds (e.g., 8270) and specific analytical studies.[8][11][12]

-

Preparation of Standards:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of 100 µg/mL.

-

Prepare a working internal standard spiking solution by diluting the stock solution to 1 µg/mL.

-

Prepare a series of calibration standards containing the native 1,3,5-trichlorobenzene at concentrations spanning the expected sample range (e.g., 0.1 to 50 ng/mL).

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 1-liter water sample in a separatory funnel, add a known volume (e.g., 100 µL) of the 1 µg/mL TCB-d3 internal standard solution.

-

Spike the calibration standards into 1-liter aliquots of reagent-free water and treat them identically to the samples.

-

Extract the sample with three successive aliquots of dichloromethane (60 mL each), shaking vigorously for 2 minutes for each extraction.

-

Combine the organic layers and dry by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus or nitrogen evaporator.

-

-

GC-MS/MS Analysis:

-

GC System: Agilent 7890 or equivalent.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Oven Program: Initial temp 40°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Injector: Splitless mode, 250°C, 1 µL injection volume.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Multiple Reaction Monitoring (MRM).

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 1,3,5-Trichlorobenzene | 180 | 109 | 35 |

| 180 | 145 | 25 | |

| This compound (IS) | 185 | 113 | 40 |

| 185 | 150 | 25 |

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratio of (1,3,5-Trichlorobenzene / this compound) against the concentration of the native analyte in the calibration standards.

-

Calculate the concentration of 1,3,5-trichlorobenzene in the environmental samples using the measured peak area ratio and the regression equation from the calibration curve.

-

Application in Metabolism and Toxicological Studies

While less common than its use in environmental analysis, TCB-d3 is a valuable tool for tracing the metabolic fate and distribution of 1,3,5-trichlorobenzene in biological systems. After administering the deuterated compound to an organism, researchers can track its biotransformation by identifying deuterated metabolites in urine, feces, and tissues.

Studies on the unlabeled compound in rabbits have shown that 1,3,5-trichlorobenzene is metabolized via oxidation to form 2,4,6-trichlorophenol, which is then excreted, primarily as conjugates.[13] By using TCB-d3, researchers can definitively distinguish the administered dose and its metabolites from any pre-existing background contamination of the unlabeled compound. This is crucial for accurately determining absorption, distribution, metabolism, and excretion (ADME) profiles in toxicological assessments. The analytical approach would be similar to the environmental protocol, but would involve extraction from biological matrices (e.g., homogenized tissue, urine) and potentially LC-MS/MS for the analysis of more polar conjugated metabolites.

Conclusion

This compound (CAS: 1198-60-3) stands as an indispensable tool for modern analytical science. Its chemical and physical similarity to its native analogue makes it the ideal internal standard for correcting analytical variability, thereby enabling highly accurate and precise quantification by isotope dilution mass spectrometry. Its primary application lies in the monitoring of the environmental pollutant 1,3,5-trichlorobenzene, but its utility extends to critical ADME and toxicology studies. The robust nature of the deuterium labels on the aromatic ring ensures its stability and reliability. A comprehensive understanding of its properties, the principles of its application, and adherence to validated protocols, as outlined in this guide, will empower researchers to generate data of the highest integrity.

References

- Google Patents. (2022). A kind of preparation method of deuterated benzene compound (CN113979822A).

-

PubMed. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Retrieved January 12, 2026, from [Link]

-

PubMed. (1983). Subchronic inhalation toxicity of 1,3,5-trichlorobenzene. Retrieved January 12, 2026, from [Link]

- Fry, A. (2012). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 2(1), 103-118.

- Płotka-Wasylka, J., & Namieśnik, J. (2019). Analytical Procedure for the Determination of Chlorobenzenes in Sediments. Critical Reviews in Analytical Chemistry, 49(4), 351-363.

-

Chemie Brunschwig AG. (n.d.). EPA METHOD 8270. Retrieved January 12, 2026, from [Link]

-

Polymer Source. (n.d.). Chlorobenzene-d5. Retrieved January 12, 2026, from [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzenes. U.S. Department of Health and Human Services.

-

Environment and Climate Change Canada. (2010). Fact sheet: 1,3,5-trichlorobenzene. Retrieved January 12, 2026, from [Link]

- Orazbayeva, D., Kenessov, B., Koziel, J. A., Nassyrova, D., & Lyabukhova, N. V. (2021). Quantification of BTEX in soil by headspace SPME-GC-MS using combined standard addition and internal standard calibration.

-

New Jersey Department of Environmental Protection. (1987). 1,2,4-trichlorobenzene - health-based maximum contaminant level support document. Retrieved January 12, 2026, from [Link]

- HBM4EU. (2022). Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates. International Journal of Hygiene and Environmental Health, 247, 114064.

-

Publisso. (2025). Trichlorobenzene (all isomers). MAK Value Documentation, addendum. Retrieved January 12, 2026, from [Link]

-

HPC Standards Inc. (n.d.). D3-1,3,5-Trichlorobenzene. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). The GC chromatogram of chlorobenzenes standards. Retrieved January 12, 2026, from [Link]

- EPA. (1998).

-

National Center for Biotechnology Information. (n.d.). REFERENCES - Toxicological Profile for Trichlorobenzenes. Retrieved January 12, 2026, from [Link]

- Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for Trichlorobenzene.

-

Office of Scientific and Technical Information. (1974). 1,3,5-TRICHLOROBENZENE PROGRESS REPORT. Retrieved January 12, 2026, from [Link]

-

PubMed. (2013). Determination of chlorobenzenes in water samples based on fully automated microextraction by packed sorbent coupled with programmed temperature vaporization-gas chromatography-mass spectrometry. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Shimadzu. (n.d.). Environmental Analysis and more…. Retrieved January 12, 2026, from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. hpc-standards.com [hpc-standards.com]

- 3. HEALTH EFFECTS - Toxicological Profile for Trichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Fact sheet: 1,3,5-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN113979822A - A kind of preparation method of deuterated benzene compound - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. WO2021045879A1 - Synthesis of deuterated aldehydes - Google Patents [patents.google.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. series.publisso.de [series.publisso.de]

An In-depth Technical Guide on the Physical Properties of 1,3,5-Trichlorobenzene-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the physical properties of 1,3,5-Trichlorobenzene-d3 (TCB-d3). As a deuterated analog of the persistent environmental pollutant 1,3,5-Trichlorobenzene, TCB-d3 serves as an essential internal standard for accurate quantification in complex matrices. This document details its fundamental physical characteristics, provides step-by-step experimental protocols for their determination, and offers an analysis of its spectral properties. The information herein is intended to support the robust implementation of analytical methods and ensure data integrity for researchers and professionals in environmental science, analytical chemistry, and drug development.

Introduction: The Critical Role of this compound in Analytical Science

1,3,5-Trichlorobenzene is a synthetic organochlorine compound with significant environmental persistence, necessitating its accurate monitoring in various ecosystems and biological systems. The gold standard for quantitative analysis of such compounds is isotope dilution mass spectrometry, which relies on the use of stable isotopically labeled internal standards. This compound, in which the three hydrogen atoms on the aromatic ring are replaced with deuterium, is the ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the native compound, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic analysis. However, its increased mass allows for clear differentiation by a mass spectrometer, enabling precise correction for analytical variability and matrix effects. A thorough understanding of the physical properties of TCB-d3 is therefore paramount for its correct handling, storage, and use in generating high-quality analytical data.

Core Physical and Chemical Properties of this compound

The physical properties of this compound are foundational to its application in the laboratory. These properties dictate its solubility in various solvents, its volatility, and its behavior under different temperature and pressure conditions.

| Property | Value | Unit | Source(s) |

| Chemical Formula | C₆D₃Cl₃ | [1][2] | |

| Molecular Weight | 184.47 | g/mol | [1][2][3] |

| CAS Number | 1198-60-3 | [1] | |

| Appearance | White to off-white crystalline solid | [2] | |

| Melting Point | 56-60 | °C | [3] |

| Boiling Point | 208 | °C | [3][4] |

| Solubility | Insoluble in water; soluble in organic solvents such as methanol, acetone, and toluene. | ||

| Isotopic Purity | ≥98 atom % D | [2][3] |

Synthesis of this compound

While various methods exist for the synthesis of 1,3,5-Trichlorobenzene, the preparation of its deuterated analog typically involves a modified Sandmeyer reaction starting from a deuterated precursor. A common synthetic route involves the diazotization of a deuterated aniline derivative.

Conceptual Synthesis Pathway:

Caption: Conceptual synthesis of this compound.

This process would be analogous to the synthesis of the non-deuterated compound, with the key difference being the use of deuterated reagents to introduce the deuterium atoms onto the aromatic ring.

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The apparatus is heated at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation and Recording: The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has melted are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point provides information on the volatility of the compound.

Methodology:

-

Apparatus: A Thiele tube or a micro boiling point apparatus is used.

-

Sample Preparation: A small amount of this compound is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.

-

Heating: The apparatus is gently heated. As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Observation and Recording: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of this compound is essential for preparing stock solutions for analytical standards.

Methodology:

-

Solvent Selection: A range of solvents (e.g., water, methanol, acetone, toluene) are selected.

-

Sample Addition: A small, pre-weighed amount of this compound (e.g., 1-5 mg) is added to a known volume of each solvent (e.g., 1 mL) in a vial.

-

Mixing: The vials are vortexed or sonicated to ensure thorough mixing.

-

Observation: The samples are visually inspected for the dissolution of the solid. If the solid dissolves, more is added incrementally until saturation is reached. Solubility can be expressed qualitatively (soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Spectral Analysis

Spectral analysis is critical for confirming the identity and isotopic enrichment of this compound.

Mass Spectrometry

The mass spectrum of this compound is the definitive tool for its identification and quantification. The key diagnostic feature is the molecular ion peak. For the non-deuterated compound, the molecular ion appears at m/z 180 (for the all ³⁵Cl isotopologue). Due to the presence of three deuterium atoms, the molecular ion of this compound will be shifted to a higher mass-to-charge ratio. The expected mass shift is +3, resulting in a molecular ion at m/z 183.[3] The characteristic isotopic pattern of the three chlorine atoms will be preserved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: In a ¹H NMR spectrum, the signal for the aromatic protons of 1,3,5-Trichlorobenzene appears as a singlet. For this compound, this signal will be absent or significantly diminished, confirming the high level of deuteration. The presence of a small residual proton signal can be used to quantify the isotopic purity.[5]

-

²H (Deuterium) NMR Spectroscopy: A ²H NMR spectrum would show a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms of the benzene ring. The signals for the deuterated carbons will appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1).

Reference ¹H NMR Spectrum of 1,3,5-Trichlorobenzene (non-deuterated):

(Note: An actual spectrum for the deuterated compound is not publicly available. The following is a representation of the expected spectrum for the non-deuterated analog for comparative purposes.)

A single peak would be observed in the aromatic region (typically around 7.0-7.5 ppm).[6]

Safety and Handling

This compound should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Disposal: Dispose of in accordance with all applicable local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. A thorough understanding and experimental verification of its molecular weight, melting point, boiling point, solubility, and spectral characteristics are fundamental to its effective use as an internal standard in high-stakes analytical applications. The protocols and data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately utilize this critical analytical tool.

References

Sources

- 1. scbt.com [scbt.com]

- 2. This compound 98 Atom % D 1 pack = 1g Bottle [cymitquimica.com]

- 3. 1,3,5-三氯苯-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | ZEOTOPE [zeotope.com]

- 6. 1,3,5-Trichlorobenzene(108-70-3) 1H NMR [m.chemicalbook.com]

- 7. This compound | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. armar-europa.de [armar-europa.de]

1,3,5-Trichlorobenzene-d3 molecular weight

An In-Depth Technical Guide to 1,3,5-Trichlorobenzene-d3: Properties, Analysis, and Application as an Internal Standard

Executive Summary

This compound (TCB-d3) is a deuterated analog of 1,3,5-Trichlorobenzene, a persistent environmental pollutant. Its value in scientific research, particularly in analytical and environmental chemistry, is derived directly from its specific, increased molecular weight due to isotopic labeling. This guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and core applications of TCB-d3, with a focus on its role as an internal standard in isotope dilution mass spectrometry (IDMS). We will explore the causality behind its application, detailing the workflows and safety protocols necessary for its effective and safe use by researchers and drug development professionals.

The Principle of Isotopic Labeling and Dilution

In quantitative analysis, achieving high accuracy and precision is paramount. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides robust and reliable quantification by mitigating common sources of experimental error, such as sample loss during preparation and matrix-induced signal suppression or enhancement.[1][2]

The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis.[1] This labeled compound, often called an internal standard, is chemically identical to the native analyte but physically distinguishable by its mass. Because the standard and the analyte behave identically during extraction, cleanup, and chromatographic separation, any sample loss affects both compounds equally. The final quantification is based on the measured ratio of the native analyte to the isotopically labeled standard, a ratio that remains constant regardless of volume changes or recovery rates.[2]

Core Physicochemical Properties of this compound

The utility of TCB-d3 is anchored in its distinct physical and chemical properties, primarily its molecular weight. The substitution of three hydrogen atoms with their heavier deuterium isotopes creates a precise mass shift that is easily resolved by mass spectrometry.

| Property | This compound (Labeled) | 1,3,5-Trichlorobenzene (Unlabeled) |

| Molecular Formula | C₆D₃Cl₃[3][4] | C₆H₃Cl₃[5][6] |

| Molecular Weight | 184.47 g/mol [3][4][7][8] | 181.45 g/mol [9][10] |

| Monoisotopic Mass | 182.9489 Da[7][11] | 179.9348 Da[6] |

| Mass Shift | M+3 | - |

| CAS Number | 1198-60-3[3][4] | 108-70-3[7][12] |

| Appearance | White crystalline solid[3] | White to off-white crystals[13] |

| Melting Point | 56-60 °C | 63 °C[5] |

| Boiling Point | 208 °C | 208 °C[5] |

| Isotopic Purity | Typically ≥98 atom % D[3][7] | N/A |

Analytical Characterization and Methodologies

Confirming the identity, purity, and concentration of the TCB-d3 standard is a prerequisite for its use in quantitative assays. Mass spectrometry and NMR spectroscopy are the principal techniques for this characterization.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone of analysis for TCB-d3, as it directly measures the mass-to-charge ratio and thus confirms the successful incorporation of deuterium. When analyzing a sample containing both native TCB and the TCB-d3 standard, a gas chromatography-mass spectrometry (GC-MS) system will separate the compounds chromatographically (though they will co-elute) and distinguish them by their mass spectra.

The non-deuterated 1,3,5-Trichlorobenzene has a molecular ion (M⁺) peak at m/z 180, with characteristic isotopic peaks for chlorine-37 at m/z 182 and 184.[13][14] this compound, with its three deuterium atoms, exhibits a molecular ion peak at m/z 183, with its corresponding chlorine isotope pattern shifted accordingly (m/z 185, 187). This clear separation in the mass spectrum is fundamental to the IDMS technique.

Caption: Conceptual mass spectrum showing distinct molecular ion clusters for TCB and TCB-d3.

Protocol: GC-MS Analysis of TCB and TCB-d3

-

Instrument Setup: A gas chromatograph coupled to a mass spectrometer (e.g., a Quadrupole or Ion Trap) is used. The MS is typically operated in Electron Ionization (EI) mode.

-

Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating chlorinated benzenes.

-

Injection: Inject 1 µL of the prepared sample extract into the GC inlet, typically set to 250°C in splitless mode.

-

Oven Program: A temperature gradient is employed to separate analytes. For example: initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

MS Acquisition: The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-300) or to monitor specific ions (Selected Ion Monitoring, SIM) for higher sensitivity. For TCB, monitor m/z 180 and 182; for TCB-d3, monitor m/z 183 and 185.

-

Data Analysis: Integrate the peak areas for the selected ions for both the native analyte and the internal standard. The ratio of these areas is used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, NMR spectroscopy validates the structure and the specific location of the isotopic labels. For TCB-d3, a ¹H NMR spectrum is used to confirm the absence of protons at the 1, 3, and 5 positions, verifying the high isotopic purity of the material.[15] Any residual signal in this region would indicate incomplete deuteration. A ¹³C NMR spectrum can further confirm the carbon skeleton of the molecule.

Isotope Dilution Workflow in Practice

The true value of TCB-d3 is realized in its application. The following workflow illustrates its use as a self-validating system for quantifying TCB in a soil sample.

Caption: Standard workflow for quantification using Isotope Dilution Mass Spectrometry.

Protocol: Quantification of 1,3,5-Trichlorobenzene in Soil

-

Sample Weighing: Accurately weigh approximately 10 g of the homogenized soil sample into a beaker.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of a known concentration (e.g., 1 µg/mL) of this compound solution directly to the soil. Causality: This step is the foundation of the method. The ratio of native TCB to the added TCB-d3 is now fixed. Any subsequent losses will affect both compounds proportionally, preserving this ratio.

-

Extraction: Add an appropriate extraction solvent mixture (e.g., 50 mL of 1:1 hexane:acetone). Extract the sample using a method like sonication or Soxhlet extraction to move the analytes from the soil matrix into the solvent.

-

Cleanup: Pass the extract through a cleanup cartridge (e.g., silica gel or Florisil) to remove interfering compounds like lipids or humic acids that could compromise the GC-MS analysis.

-

Concentration: Reduce the volume of the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL. This step increases the concentration of the analytes to detectable levels.

-

Analysis: Analyze the final extract using the GC-MS protocol described in Section 3.1.

-

Calculation: The concentration of TCB in the original sample is calculated using the following formula, which relies on the response factor derived from a separate calibration curve:

Concentration = (Area_analyte / Area_standard) * (Amount_standard / Sample_weight) * Response_Factor

Synthesis and Purity Considerations

While end-users typically purchase TCB-d3 from specialized chemical suppliers, understanding its origin provides valuable context. The unlabeled 1,3,5-Trichlorobenzene is generally synthesized not by direct chlorination of benzene, but via a Sandmeyer reaction from 3,5-dichloroaniline or diazotization of 2,4,6-trichloroaniline.[5] The deuterated analog is prepared using similar routes but with deuterated precursors.

The quality of the standard is critical. Two purity metrics are essential:

-

Chemical Purity: Must be high (typically >98%) to ensure that the measured response is from the compound of interest and not an impurity.[12]

-

Isotopic Purity: Refers to the percentage of molecules that are correctly labeled (e.g., 98 atom % D).[3] High isotopic purity is necessary to minimize the contribution of the standard to the native analyte's signal.

Safety and Handling

This compound, like its non-deuterated counterpart, is a hazardous chemical and must be handled with appropriate precautions.[16]

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed.[11][17] H312: Harmful in contact with skin.[11][17] H332: Harmful if inhaled.[11][17] |

| Skin Irritation | H315: Causes skin irritation.[8][11][17] |

| Eye Irritation | H319: Causes serious eye irritation.[8][11][17] |

| Respiratory Irritation | H335: May cause respiratory irritation.[8][17] |

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects.[17] |

Mandatory Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields, and a lab coat.[8][17]

-

Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][17] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[12]

-

Disposal: Dispose of waste material and contaminated containers through a licensed disposal company in accordance with local, regional, and national regulations.[17] Do not allow the product to enter drains.[17]

Conclusion

The molecular weight of this compound (184.47 g/mol ) is more than a simple physical constant; it is the defining feature that makes this compound an essential tool for high-precision analytical science. By serving as a robust internal standard, it enables researchers to perform highly accurate quantification of its unlabeled, environmentally significant counterpart. Its application in Isotope Dilution Mass Spectrometry represents a gold standard in analytical chemistry, providing a self-validating system that ensures the integrity and reliability of experimental data in fields from environmental monitoring to toxicology and beyond.

References

-

This compound - Safety Data Sheet. ARMAR Isotopes. [Link]

-

Safety data sheet - this compound. CPAChem. [Link]

-

This compound | C6H3Cl3 | CID 12277324. PubChem. [Link]

-

1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950. PubChem. [Link]

-

A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal. [Link]

-

Synthesis of 1,3,5-trichlorobenzene. PrepChem.com. [Link]

-

Benzene, 1,3,5-trichloro-. NIST WebBook. [Link]

-

1,3,5-Trichlorobenzene. Wikipedia. [Link]

-

Fact sheet: 1,3,5-trichlorobenzene. Government of Canada. [Link]

-

1,3,5-Trichlorobenzene | C6H3Cl3 | MD Topology | NMR | X-Ray. Automated Topology Builder (ATB) and Repository. [Link]

- PROCESS FOR PREPARING 1,3,5-TRICHLOROBENZENE.

-

Accepted Manuscript. Geochimica et Cosmochimica Acta. [Link]

-

Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. National Institutes of Health. [Link]

-

Benzene, 1,3,5-trichloro-. NIST WebBook. [Link]

-

1,3,5-Trichloro-2,4,6-Trinitrobenzene: The Elusive Impurity Standard. OSTI.GOV. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nora.nerc.ac.uk [nora.nerc.ac.uk]

- 3. This compound 98 Atom % D 1 pack = 1g Bottle [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 1,3,5-Trichlorobenzene - Wikipedia [en.wikipedia.org]

- 6. 1,3,5-Trichlorobenzene | CAS 108-70-3 | LGC Standards [lgcstandards.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. cpachem.com [cpachem.com]

- 9. 1,3,5-Trichlorobenzene synthesis - chemicalbook [chemicalbook.com]

- 10. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 11. This compound | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. isotope.com [isotope.com]

- 13. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 15. 1,3,5-Trichlorobenzene(108-70-3) 1H NMR [m.chemicalbook.com]

- 16. Fact sheet: 1,3,5-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 17. armar-europa.de [armar-europa.de]

A Comprehensive Safety and Handling Guide for 1,3,5-Trichlorobenzene-d3

This guide provides an in-depth technical overview of the safety, handling, and emergency protocols for 1,3,5-Trichlorobenzene-d3. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the causality behind recommended procedures, ensuring both personal safety and the preservation of the compound's isotopic integrity.

Introduction: Beyond the Parent Compound

This compound is a stable isotope-labeled (SIL) compound essential for various applications, including environmental analysis and as an internal standard in mass spectrometry.[1] While the substitution of protium with deuterium can significantly alter metabolic pathways due to the kinetic isotope effect (KIE), the primary safety considerations for this compound are dictated by the inherent toxicity of the 1,3,5-trichlorobenzene molecule itself.[2] The deuteration does, however, introduce a critical requirement: the need to protect the compound from isotopic dilution, which can compromise experimental results.[3][4] This guide, therefore, addresses the dual challenge of managing chemical toxicity and maintaining isotopic purity.

Section 1: Chemical and Physical Identity

A precise understanding of the compound's properties is the foundation of a robust safety assessment. At room temperature, it exists as a colorless to pale yellow crystalline solid.[5][6] It has low solubility in water but is soluble in many common organic solvents.[5][7]

| Property | Value | Source(s) |

| Chemical Name | 1,3,5-trichloro-2,4,6-trideuteriobenzene | [8] |

| CAS Number | 1198-60-3 | [8][9][10] |

| Molecular Formula | C₆D₃Cl₃ | [1][9] |

| Molecular Weight | ~184.5 g/mol | [1][8][10] |

| Appearance | White to pale yellow crystalline solid or powder | [6][11] |

| Flash Point | 127 °C (260.6 °F) | [10] |

| Boiling Point | 208 °C (for unlabeled) | [6] |

| Melting Point | 63 °C (for unlabeled) | [6] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are acute toxicity, irritation to the skin, eyes, and respiratory system, and long-term harm to aquatic environments.[1][8][9]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[8][9] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[8][9] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[8][9] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[9][12] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[9][12] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[11][13] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[9][12] |

| Aquatic Hazard (Chronic) | Category 2 / 3 | H411/H412: Toxic/Harmful to aquatic life with long lasting effects[9][10] |

The GHS pictograms provide an immediate visual warning of the primary hazards associated with this compound.

Caption: GHS pictogram and associated hazards for this compound.

Section 3: The Principle of Isotopic Integrity

A critical aspect of working with deuterated compounds is preventing isotopic exchange with ambient moisture. The C-D bond is stable, but protons from atmospheric water can exchange with deuterium atoms, especially under certain conditions, leading to a loss of isotopic enrichment and compromising the compound's utility as a standard.[4] Therefore, handling these compounds under an inert, dry atmosphere (e.g., nitrogen or argon) is crucial to maintain their specified deuteration level.[3][4]

Section 4: Core Protocols for Safe Handling and Storage

A multi-layered approach combining engineering controls, personal protective equipment, and meticulous procedures is essential for safety.

Engineering Controls

All handling of this compound, especially when dealing with the solid powder or preparing solutions, must be conducted in a certified chemical fume hood. This is the primary line of defense to prevent inhalation of dust or vapors.[9] An eyewash station and safety shower must be readily accessible.

Personal Protective Equipment (PPE) Ensemble

The selection of PPE is dictated by the compound's hazards: dermal toxicity and skin/eye irritation.

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[9][11] When there is a risk of splashing, chemical goggles should be worn.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[9] Use proper glove removal technique to avoid skin contact.[9] Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374.[9][11]

-

Body Protection: A lab coat is required at a minimum. For larger quantities or tasks with a higher risk of exposure, a complete chemical-resistant suit should be worn.[9]

Step-by-Step Handling Workflow

The following workflow ensures that safety and isotopic integrity are maintained throughout the handling process.

Caption: A systematic workflow for the safe handling of this compound.

Storage Protocols

Proper storage is critical for both safety and compound stability.

-

General: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Incompatibilities: Keep separated from strong oxidizing agents.[5][6]

-

Isotopic Purity: To prevent isotopic dilution from atmospheric moisture, store containers inside a desiccator or in a controlled low-humidity environment.[2][14] For long-term storage, refrigeration in a sealed amber vial is recommended to minimize degradation.[14]

Section 5: Emergency Procedures and First Aid

Immediate and correct response to an exposure or spill is vital.

Accidental Release (Spill) Protocol

In the event of a spill, the primary goals are to contain the material, protect personnel, and prevent environmental release.

Caption: Emergency response workflow for a solid spill of this compound.

First Aid Measures

The following table summarizes the immediate first aid response to an exposure. Medical attention should be sought in all cases of significant exposure.

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Remove the person to fresh air. If breathing has stopped, begin artificial respiration. | [15][16] |

| Skin Contact | Quickly remove contaminated clothing. Wash contaminated skin with large amounts of soap and water. | [15][16] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. | [9][15][16] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately. | [16][17] |

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.[3]

-

Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[9] Material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

-

Contaminated Packaging: Dispose of as unused product in accordance with official regulations.[9]

-

Segregation: It is crucial to segregate chlorinated waste from non-chlorinated waste streams to ensure proper disposal.[3] Do not allow the product to enter drains or the sewage system.[9][11]

Conclusion

The safe and effective use of this compound in a research setting demands a comprehensive understanding of its dual nature: a chemically hazardous substance and a high-purity isotopic standard. By adhering to the principles of hazard mitigation through engineering controls and PPE, and by implementing meticulous handling and storage protocols to protect its isotopic integrity, researchers can ensure both their personal safety and the validity of their experimental outcomes. Always consult the most current Safety Data Sheet from your supplier before use.

References

-

Navigating the Deuterium Frontier: A Technical Guide to the Storage and Handling of Deuterated Compounds. Benchchem. 2

-

Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem. 3

-

This compound Safety Data Sheet. ARMAR Isotopes. 9

-

This compound. PubChem, National Center for Biotechnology Information. 8

-

This compound. LGC Standards. 18

-

This compound 98 atom % D. Sigma-Aldrich. 10

-

Safety data sheet - this compound. CPAChem. 12

-

D3-1,3,5-Trichlorobenzene. HPC Standards Inc. 11

-

1,3,5-Trichlorobenzene (D₃, 98%). Cambridge Isotope Laboratories, Inc. 1

-

Chlorobenzene - Hazardous Substance Fact Sheet. New Jersey Department of Health. 15

-

Use and Handling of NMR Solvents Deuterated Chloroform. Cambridge Isotope Laboratories, Inc. 14

-

1,3,5-Trichlorobenzene 108-70-3 wiki. Guidechem. 5

-

Deuterated - Solvents, Reagents & Accessories. Chromservis. 4

-

D3-1,3,5-Trichlorobenzene. HPC Standards. 13

-

SAFETY DATA SHEET - 1,3,5-Trichlorobenzene. Thermo Fisher Scientific. 16

-

ICSC 0344 - 1,3,5-TRICHLOROBENZENE. International Programme on Chemical Safety (IPCS). 6

-

Medical Management Guidelines for Acute Chemical Exposure. Agency for Toxic Substances and Disease Registry (ATSDR). 17

-

Fact sheet: 1,3,5-trichlorobenzene. Government of Canada. 7

Sources

- 1. isotope.com [isotope.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chromservis.eu [chromservis.eu]

- 5. guidechem.com [guidechem.com]

- 6. ICSC 0344 - 1,3,5-TRICHLOROBENZENE [inchem.org]

- 7. Fact sheet: 1,3,5-trichlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 8. This compound | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. armar-europa.de [armar-europa.de]

- 10. This compound D 98atom 1198-60-3 [sigmaaldrich.com]

- 11. One moment, please... [hpc-standards.us]

- 12. cpachem.com [cpachem.com]

- 13. hpc-standards.com [hpc-standards.com]

- 14. ukisotope.com [ukisotope.com]

- 15. nj.gov [nj.gov]

- 16. fishersci.com [fishersci.com]

- 17. Medical Management Guidelines for Acute Chemical Exposure [disastersrus.org]

- 18. This compound | LGC Standards [lgcstandards.com]

isotopic purity of 1,3,5-Trichlorobenzene-d3

An In-Depth Technical Guide to the Isotopic Purity Assessment of 1,3,5-Trichlorobenzene-d3

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Isotopic Purity in Quantitative Analysis

In modern analytical science, particularly in fields reliant on mass spectrometry for quantitative analysis such as environmental testing, metabolomics, and pharmaceutical development, stable isotope-labeled internal standards (SIL-IS) are indispensable. These compounds, where one or more atoms have been replaced by a heavier isotope (e.g., Deuterium for Hydrogen), are the bedrock of accurate quantification via isotope dilution mass spectrometry (IDMS). This compound (TCB-d3) serves as a vital internal standard for the analysis of its unlabeled counterpart, a priority pollutant.

The accuracy of any IDMS assay is fundamentally tethered to the chemical and isotopic purity of the SIL-IS. The presence of unlabeled analyte (d0) or partially labeled intermediates (d1, d2) within the TCB-d3 standard can artificially inflate the native analyte's response factor, leading to a systematic underestimation of its concentration in unknown samples. Therefore, a rigorous, multi-technique approach to verifying the isotopic purity of TCB-d3 is not merely a quality control measure; it is a prerequisite for generating trustworthy and defensible scientific data.

This guide provides a comprehensive framework for researchers and analytical chemists to meticulously assess the , grounded in first principles and validated methodologies. We will delve into the "why" behind procedural choices, offering not just a protocol, but a self-validating analytical strategy.

Understanding the Analyte and Potential Impurities

This compound is a synthetic molecule where the three hydrogen atoms on the benzene ring have been substituted with deuterium atoms. Its utility as an internal standard is predicated on it being chemically identical to the native analyte while being mass-shifted, allowing a mass spectrometer to differentiate it.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆D₃Cl₃ | Sigma-Aldrich[1] |

| Molecular Weight | 184.47 g/mol | Sigma-Aldrich[1] |

| IUPAC Name | 1,3,5-trichloro-2,4,6-trideuteriobenzene | PubChem[2] |

| CAS Number | 1198-60-3 | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Melting Point | 56-60 °C | Sigma-Aldrich[1] |

| Boiling Point | 208 °C | Sigma-Aldrich[1] |

The primary concern is the presence of isotopic variants that can compromise quantitative accuracy. These arise from incomplete deuteration during synthesis or from H/D exchange post-synthesis.

Key Potential Isotopic Impurities:

-

1,3,5-Trichlorobenzene (d0): The unlabeled analyte. Its presence is the most critical impurity.

-

1,3,5-Trichlorobenzene-d1 (d1): Contains one deuterium and two hydrogen atoms.

-

1,3,5-Trichlorobenzene-d2 (d2): Contains two deuterium atoms and one hydrogen atom.

Chemical impurities, such as isomers (e.g., 1,2,4-trichlorobenzene), while also important, are assessed via chemical purity assays and are outside the primary scope of this isotopic purity guide. Most commercial syntheses, such as the diazotisation of 2,4,6-trichloroaniline, are designed to yield the specific 1,3,5-isomer with high fidelity.

Analytical Strategy: A Dual-Technique Approach

A robust assessment of isotopic purity cannot rely on a single technique. We advocate for a complementary approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. GC-MS provides unparalleled sensitivity and a direct measure of mass distribution, while NMR offers definitive structural confirmation and positional information of the deuterium labels[3][4].

Caption: Workflow for the comprehensive isotopic purity assessment of TCB-d3.

Methodology I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition). The gas chromatograph separates the TCB from any volatile impurities, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.

Causality Behind Experimental Choices

-

Technique: Electron Ionization (EI) is chosen for its ability to create a reproducible fragmentation pattern and a distinct molecular ion (M⁺) cluster. This cluster is the key to our analysis.

-

Acquisition Mode: Full scan mode is essential. Unlike Selected Ion Monitoring (SIM), which only looks for specific masses, full scan acquires data across a mass range, allowing us to see the entire isotopic cluster and detect unexpected impurities.

-

Chromatography: A non-polar capillary column (e.g., DB-5ms) is used to ensure a sharp, symmetrical peak shape for the non-polar TCB molecule, which is critical for accurate integration and deconvolution of the mass spectrum across the peak.

Experimental Protocol: GC-MS

-

Standard Preparation:

-

Prepare a stock solution of TCB-d3 at ~100 µg/mL in a high-purity solvent like hexane or toluene.

-

Create a working standard at ~1-5 µg/mL from the stock solution. The final concentration should provide a strong signal without saturating the detector.

-

-

Instrument Setup (Example Parameters):

-

Gas Chromatograph:

-

Inlet: Splitless mode, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms or equivalent).

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min. (This program should be optimized to ensure TCB elutes well-separated from any solvent or other impurities).

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition: Full Scan Mode, m/z 50-250.

-

-

-

Data Acquisition:

-

Inject 1 µL of the working standard.

-

Acquire the data, ensuring the TCB peak is on-scale.

-

Data Interpretation: Deconvoluting the Isotopic Cluster

The mass spectrum of TCB is complicated by the natural abundance of chlorine's two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)[5]. This results in a characteristic pattern of peaks separated by 2 Da (M, M+2, M+4, M+6). The presence of deuterium and any d0, d1, or d2 impurities will create overlapping clusters.

The analysis involves examining the molecular ion cluster for each potential isotopologue. The theoretical monoisotopic mass for unlabeled TCB (C₆H₃³⁵Cl₃) is 179.93 Da[6]. For the fully labeled TCB-d3 (C₆D₃³⁵Cl₃), it is 182.95 Da[2].

Table 2: Theoretical and Observed m/z for TCB Isotopologues (Molecular Ion Cluster)

| Ion Species | Theoretical Monoisotopic m/z | Expected m/z in Spectrum | Primary Contribution |

| TCB-d0 | 179.93 | 180, 182, 184, 186 | C₆H₃Cl₃ |

| TCB-d1 | 180.94 | 181, 183, 185, 187 | C₆H₂D₁Cl₃ |

| TCB-d2 | 181.94 | 182, 184, 186, 188 | C₆H₁D₂Cl₃ |

| TCB-d3 | 182.95 | 183, 185, 187, 189 | C₆D₃Cl₃ |

Calculation of Isotopic Purity:

-

Obtain the background-subtracted mass spectrum across the chromatographic peak for TCB.

-

Identify the ion clusters corresponding to d0, d1, d2, and d3. The primary cluster for a high-purity standard should start at m/z 183.

-

Sum the intensities of all peaks within the isotopic cluster for each isotopologue (e.g., for d3, sum the abundances of m/z 183, 185, 187, 189).

-

Calculate the percentage of each isotopologue relative to the total sum.

Isotopic Purity (% d3) = [ (Sum of d3 cluster intensity) / (Sum of d0 + d1 + d2 + d3 cluster intensities) ] x 100

Most modern mass spectrometry software includes deconvolution tools that can automatically calculate these contributions based on the known natural abundance of all elements. This is the preferred method for achieving the highest accuracy.

Methodology II: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides orthogonal information to MS. It confirms the location of the deuterium labels and can be used to quantify the amount of residual non-deuterated material with high precision[7][8]. The protocol's self-validation comes from comparing the spectra of the deuterated standard against its certified, non-deuterated counterpart.

Causality Behind Experimental Choices

-

¹H NMR: This is the most direct method to observe residual, non-deuterated sites. In a high-purity TCB-d3 sample, the aromatic proton signal should be virtually absent. The integral of any residual signal, when compared to an internal standard of known concentration, allows for direct quantification of the non-deuterated impurity.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A signal in the aromatic region confirms that deuteration has occurred on the benzene ring, providing definitive structural proof.

-

Solvent: A high-purity deuterated solvent that does not have signals in the aromatic region of interest (e.g., Acetone-d6, Chloroform-d) is critical to avoid interfering signals[9][10].

Experimental Protocol: NMR

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the TCB-d3 standard into a clean NMR tube.

-

Add ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d).

-

Optional (for quantitative analysis - qNMR): Add a known amount of a certified internal standard with a signal in a clean region of the spectrum (e.g., 1,3,5-trinitrobenzene).

-

-

Instrument Setup (Example Parameters on a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 30 seconds. A long relaxation delay is critical for accurate quantification, ensuring all protons fully relax between pulses.

-

Number of Scans: 64 or more to achieve a high signal-to-noise ratio for detecting trace impurities.

-

-

²H NMR:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 128 or more, as ²H is less sensitive than ¹H.

-

-

-

Data Acquisition & Processing:

-

Acquire both the ¹H and ²H NMR spectra.

-

Process the data with appropriate phasing and baseline correction.

-

For the ¹H spectrum, carefully integrate the aromatic region (expected around 7.4 ppm for any residual C-H) and the signal for the internal standard (if used).

-

Data Interpretation

-

¹H Spectrum: In a TCB-d3 sample with 98 atom % D purity, the proton signal at ~7.4 ppm should be significantly diminished compared to an equivalent concentration of unlabeled TCB. The percentage of non-deuterated sites can be calculated by comparing the integral of this residual signal to the integral of the internal standard.

-

²H Spectrum: A single peak should be observed in the aromatic region (~7.4 ppm), confirming the presence of deuterium on the aromatic ring. The absence of signals in other regions confirms the specificity of the labeling.

The combination of a near-zero signal in the ¹H spectrum and a strong signal in the ²H spectrum provides unambiguous evidence of high isotopic enrichment at the correct positions.

Conclusion: Synthesizing a Final Purity Value

By combining the quantitative isotopic distribution from GC-MS with the positional confirmation and residual proton quantification from NMR, a highly confident and defensible isotopic purity value can be assigned to a batch of this compound. For a product labeled as "98 atom % D," one would expect to see the d3 isotopologue representing >98% of the total TCB species in the MS analysis, and the residual proton signal in the ¹H NMR spectrum should account for <2% of the total H+D at that position. This dual-validation approach ensures the integrity of the standard and, by extension, the accuracy of all subsequent quantitative studies that rely upon it.

References

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7950, 1,3,5-Trichlorobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12277324, this compound. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

- Google Patents (n.d.). NL8006945A - Process for preparing 1,3,5-trichlorobenzene.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Li, M., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Available at: [Link]

-

EPFL (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

- Singh, H., et al. (1998). A newly developed synthesis of 1,3,5-trichlorobenzene (sym. TCB) from aniline. Defence Science Journal, 48(2), 159-164.

- van der Veen, A. M. H., & Meijer, H. A. J. (2022).

-

Kumar, P., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 12(1), 43-51. Available at: [Link]

-

PubMed (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds... Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Alfa Chemistry (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Retrieved from [Link]

-

ZEOtope (n.d.). Purity Characteristics of Deuterated Solvents in 1H NMR. Tech Note: 24-001. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). Mass spectrum of chlorobenzene. Retrieved from [Link]

-

NIST (n.d.). Benzene, 1,3,5-trichloro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

- 1. 1,3,5-Trichlorbenzol-d3 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C6H3Cl3 | CID 12277324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

A Comprehensive Technical Guide to the Solubility of 1,3,5-Trichlorobenzene-d3 in Organic Solvents

Introduction